physicochemical properties of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
physicochemical properties of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
An In-depth Technical Guide: Physicochemical Properties of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and materials science. The document delineates the compound's structural features, predicted physicochemical parameters, and its expected spectral signature. Crucially, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of key properties such as solubility, lipophilicity (LogP), and ionization constant (pKa). The methodologies are presented to ensure robust and reproducible data generation, essential for applications in drug discovery, process chemistry, and regulatory assessment.
Chemical Identity and Molecular Structure
5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a substituted isoxazole. The molecular architecture features a five-membered 1,2-oxazole ring, which is functionalized with three key substituents: a bulky, lipophilic tert-butyl group at position 3, a polar cyano (nitrile) group at position 4, and a basic amino group at position 5. This unique combination of functional groups dictates its chemical behavior and physical properties, creating a molecule with distinct regions of polarity and lipophilicity.
| Identifier | Value | Source |
| IUPAC Name | 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | N/A |
| CAS Number | 35261-05-3 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| SMILES | CC(C)(C)C1=NOC(=C1C#N)N | [1] |
| Canonical 2D Structure | ![Image of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile structure] | N/A |
Predicted Physicochemical Properties: An Overview
While extensive experimental data for this specific molecule is not publicly cataloged, its properties can be reliably estimated based on its structural analogs and the well-understood contributions of its functional groups. These predictions are vital for guiding experimental design and hypothesis generation.
| Property | Predicted Value / Range | Rationale & Implications |
| Melting Point | 100 - 120 °C | Based on related structures like 3-amino-5-(tert-butyl)isoxazole (m.p. ~103°C).[3] The planar isoxazole core and potential for hydrogen bonding via the amino group suggest a crystalline solid at room temperature. |
| Aqueous Solubility | Low to Moderate | The polar amino and nitrile groups enhance water solubility, but the large, nonpolar tert-butyl group significantly counteracts this effect. Solubility is expected to be pH-dependent. |
| LogP (Octanol/Water) | 1.5 - 2.5 | This value suggests a good balance between hydrophilicity and lipophilicity. In drug discovery, a LogP in this range is often associated with favorable absorption and membrane permeability characteristics.[4][5] |
| pKa (Basic) | 2.0 - 4.0 | The primary amine at position 5 is the principal basic center. Its basicity is significantly reduced by the electron-withdrawing effects of the adjacent nitrile group and the electronegative isoxazole ring. |
In-Depth Analysis of Key Parameters
Lipophilicity (LogP/LogD)
Lipophilicity, quantified as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6] For 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, the tert-butyl group provides a strong lipophilic character, while the amino and nitrile functionalities contribute to its polarity.
-
LogP: Represents the partitioning of the neutral species between n-octanol and water. The predicted value of ~2 suggests the compound can readily cross biological membranes.[4]
-
LogD: This parameter accounts for all ionic and neutral species at a specific pH. Since the compound has a basic amino group, its LogD will be significantly lower than its LogP at acidic pH values (e.g., in the stomach) where the molecule becomes protonated and more water-soluble. At physiological pH 7.4, the LogD is expected to be close to the LogP.[5]
Solubility Profile
The "like dissolves like" principle provides a foundational understanding of solubility.[7] The molecule's amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile.
-
Aqueous Solubility: Limited in neutral water due to the hydrophobic tert-butyl group.
-
Acidic Solubility: Solubility in dilute aqueous acids (e.g., 5% HCl) is predicted to be high. The amino group will be protonated to form a water-soluble ammonium salt.[8][9]
-
Basic Solubility: Expected to be low in aqueous bases (e.g., 5% NaOH), as the basic amino group will remain uncharged.
-
Organic Solubility: High solubility is expected in polar organic solvents like ethanol, methanol, DMSO, and acetone, which can engage in hydrogen bonding with the amino group while also solvating the hydrocarbon portion of the molecule.
Ionization Constant (pKa)
The pKa value quantifies the acidity or basicity of a functional group. For this molecule, the 5-amino group is the relevant ionizable center.
The basicity of this exocyclic amino group is influenced by the electronic environment of the isoxazole ring. The presence of two electronegative heteroatoms (N and O) and the strongly electron-withdrawing nitrile group at the adjacent carbon delocalizes the lone pair of electrons on the amino nitrogen, thereby reducing its ability to accept a proton. This makes it a significantly weaker base than a typical alkylamine but comparable to other amino-heterocycles.[10][11] An accurate pKa value is essential for predicting its charge state in different biological compartments.
Spectral Characterization Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on data from closely related 5-amino-isoxazole-4-carbonitrile derivatives, the following spectral features are anticipated.[12][13][14]
-
Infrared (IR) Spectroscopy:
-
~3450-3300 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.
-
~2220 cm⁻¹: A sharp, strong C≡N stretching band for the nitrile group.
-
~1650 cm⁻¹: N-H scissoring (bending) vibration.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the isoxazole ring.
-
-
¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):
-
~1.4 ppm (singlet, 9H): A strong signal corresponding to the nine equivalent protons of the tert-butyl group.
-
~5.0-6.5 ppm (broad singlet, 2H): A signal for the two protons of the NH₂ group. The chemical shift and broadness can vary with solvent and concentration due to hydrogen exchange.
-
-
¹³C NMR Spectroscopy (in CDCl₃ or DMSO-d₆):
-
~170 ppm: Quaternary carbon at position 3 (C-tert-butyl).
-
~165 ppm: Quaternary carbon at position 5 (C-NH₂).
-
~115 ppm: Nitrile carbon (C≡N).
-
~70-80 ppm: Quaternary carbon at position 4 (C-CN). The exact shift is highly dependent on substituents.
-
~32 ppm: Quaternary carbon of the tert-butyl group.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 166.10, corresponding to the protonated molecular ion.
-
Fragmentation: A prominent fragment would likely be the loss of a methyl group from the tert-butyl cation, resulting in a stable fragment.
-
Experimental Protocols for Physicochemical Characterization
The following protocols provide robust, step-by-step methods for determining the key .
Workflow for Comprehensive Physicochemical Profiling
Caption: Overall workflow for physicochemical characterization.
Protocol: Qualitative Solubility Determination
This protocol establishes a solubility profile across a range of relevant solvent classes.[8][9][15]
Objective: To determine the solubility of the compound in water, aqueous acid, aqueous base, and a representative organic solvent.
Materials:
-
5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
-
Small test tubes (13x100 mm)
-
Deionized water, 5% (w/v) HCl, 5% (w/v) NaOH, Ethanol
-
Spatula, vortex mixer
Procedure:
-
Preparation: Add ~10 mg of the compound to each of four separate, labeled test tubes.
-
Solvent Addition: To the tubes, add 1 mL of deionized water, 5% HCl, 5% NaOH, and ethanol, respectively.
-
Mixing: Vigorously vortex each tube for 60 seconds.
-
Observation: Allow the tubes to stand for 2 minutes. Visually inspect for undissolved solid. Classify as "Soluble" (no visible solid), "Partially Soluble" (some solid remains), or "Insoluble" (most solid remains).
-
Confirmation (for acid/base tests):
-
To the 5% HCl tube, carefully add 5% NaOH dropwise until the solution is basic (test with pH paper). Observe for any precipitate formation, which confirms the initial compound was the water-insoluble free base.[9]
-
Caption: Flowchart for the qualitative solubility testing protocol.
Protocol: LogP Determination via Shake-Flask Method
This is the "gold standard" method for experimentally determining the n-octanol/water partition coefficient.[16][17]
Objective: To quantify the partitioning of the compound between n-octanol and water.
Materials:
-
n-Octanol (reagent grade), deionized water
-
Phosphate buffer (pH 7.4)
-
Separatory funnels or glass vials with PTFE-lined caps
-
Mechanical shaker, centrifuge
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Solvent Saturation (Critical Step): Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours. Allow the layers to separate completely. This pre-saturates each phase with the other, preventing volume changes during the experiment.[18]
-
Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffer.
-
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at ~2000 rpm for 15 minutes to ensure complete separation of the layers and break any emulsions.
-
Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula:
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Caption: Workflow for the shake-flask LogP determination method.
Conclusion
5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a heterocyclic compound with a balanced physicochemical profile. Its predicted moderate lipophilicity, pH-dependent solubility, and weak basicity make it an interesting scaffold for further investigation, particularly in drug discovery programs. The experimental protocols detailed herein provide a clear and reliable framework for empirically verifying these properties, enabling researchers to generate the high-quality data necessary for informed decision-making in chemical synthesis, biological screening, and formulation development.
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